(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine
Overview
Description
(2-Benzhydryl-1-aza-bicyclo[222]oct-3-yl)-benzyl-amine is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a bicyclo[222]octane ring system fused with a benzhydryl group and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.2]octane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzhydryl group: This step often involves the use of benzhydryl chloride in the presence of a base to form the benzhydryl-substituted intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly as a neurokinin-1 receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine involves its interaction with specific molecular targets, such as neurokinin-1 receptors. The compound binds to these receptors, inhibiting their activity and thereby modulating various physiological responses. This interaction is mediated through the bicyclic structure and the benzhydryl and benzylamine groups, which facilitate binding to the receptor sites.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Benzhydryl-1-azabicyclo[2.2.2]octan-3-one: A related compound with a similar bicyclic structure but different functional groups.
Maropitant: A neurokinin-1 receptor antagonist with a similar bicyclic core structure.
Uniqueness
(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine is unique due to its specific combination of the bicyclo[2.2.2]octane ring system, benzhydryl group, and benzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C27H30N2
- Molecular Weight : 414.55 g/mol
- CAS Number : 10407571
The structure features a bicyclic amine core, which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the realms of anticancer and neuropharmacological effects.
Anticancer Activity
Several studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting growth in the NCI 60-cell line panel, which assesses compounds against a variety of cancer types.
Cell Line | Mean % Growth Inhibition |
---|---|
HCT116 (Colon Cancer) | 82% |
MCF7 (Breast Cancer) | 75% |
A549 (Lung Cancer) | 78% |
These results suggest that the compound may act through multiple mechanisms, including induction of apoptosis and cell cycle arrest.
The proposed mechanisms include:
- Inhibition of Topoisomerase II : The compound has been identified as a dual inhibitor of Topoisomerase II, which plays a crucial role in DNA replication and repair.
- Phosphodiesterase Inhibition : It also exhibits inhibitory activity against phosphodiesterase enzymes, contributing to its anticancer effects by modulating cyclic nucleotide levels within cells.
Case Studies
-
Study on Apoptosis Induction :
- A study evaluated the effect of this compound on apoptosis in HCT116 cells. The treatment resulted in a significant increase in apoptotic cells, with approximately 40% showing early signs of apoptosis after 24 hours of exposure.
-
Cell Cycle Analysis :
- Flow cytometry was used to analyze cell cycle distribution in treated versus untreated cells. The results indicated that the compound caused G2/M phase arrest in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Pharmacological Implications
The dual action on both Topoisomerase II and phosphodiesterases positions this compound as a candidate for further development in cancer therapy. Its ability to target multiple pathways may enhance therapeutic efficacy while potentially reducing resistance observed with single-target agents.
Properties
IUPAC Name |
(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2/c1-4-10-21(11-5-1)20-28-26-24-16-18-29(19-17-24)27(26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-28H,16-20H2/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHVLAGNGAWUQU-SVBPBHIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439453 | |
Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155681-48-4 | |
Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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